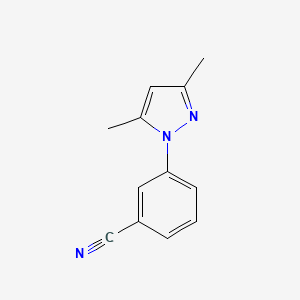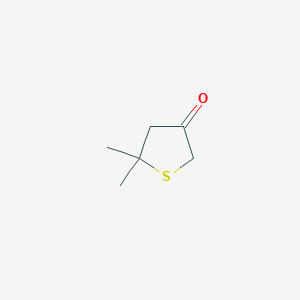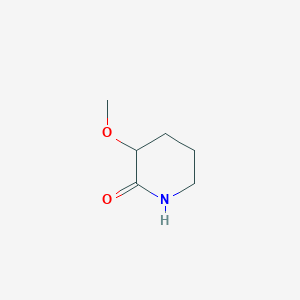
4-Isobutoxy-2-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
A study by Shao et al. (2007) found that a compound structurally related to 4-Isobutoxy-2-methylbenzoic acid, identified as 3-hydroxy-4-(3-methylbut-2-enyloxy)benzoic acid methyl ester, exhibited notable antibacterial and antifungal properties. This compound was isolated from a mangrove fungus and demonstrated cytotoxicity to the hepG2 cell line, suggesting potential applications in antimicrobial research and therapy (Shao et al., 2007).
Food and Cosmetic Applications
Cao et al. (2013) developed a method for the analysis of parabens, including esters of 4-hydroxybenzoic acid, in food using high-performance liquid chromatography-tandem mass spectrometry (HPLC–MS/MS). This study underscores the widespread use of compounds related to 4-Isobutoxy-2-methylbenzoic acid as preservatives in food and cosmetic products (Cao et al., 2013).
Pharmaceutical Research
A study by Abbas et al. (2010) investigated the metabolism of parabens, which are structurally related to 4-Isobutoxy-2-methylbenzoic acid. They are widely used as preservatives and this study highlighted their biotransformation in the human liver, emphasizing their relevance in pharmacological and toxicological contexts (Abbas et al., 2010).
Industrial and Biotechnological Applications
Wang et al. (2018) discussed the potential of 4-Hydroxybenzoic acid, which is closely related to 4-Isobutoxy-2-methylbenzoic acid, as an intermediate for producing high-value bioproducts. These bioproducts have applications in various fields including food, cosmetics, pharmacy, and fungicides (Wang et al., 2018).
Electronic and Material Science Applications
Amarnath and Palaniappan (2005) investigated the use of benzoic acid and substituted benzoic acids, which include compounds similar to 4-Isobutoxy-2-methylbenzoic acid, as dopants for polyaniline. This study shows the potential application of these compounds in the field of conductive polymers and advanced materials technology (Amarnath & Palaniappan, 2005).
Eigenschaften
IUPAC Name |
2-methyl-4-(2-methylpropoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)7-15-10-4-5-11(12(13)14)9(3)6-10/h4-6,8H,7H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSODFLPOYKGWRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutoxy-2-methylbenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

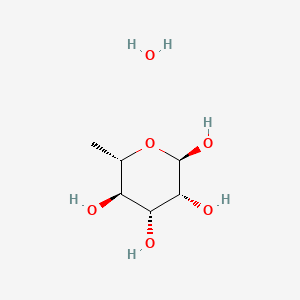
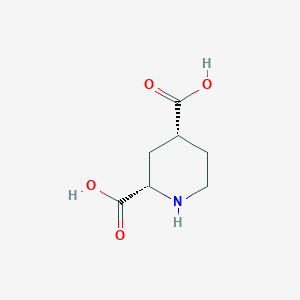



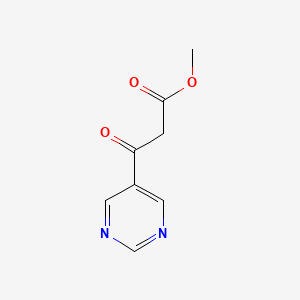


![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine)](/img/structure/B1359186.png)
![7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1359188.png)
